

2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-6-methylisonicotinic acid

Cat. No.: B1267078

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methylisonicotinic acid (CAS No. 86454-13-9) is a heterocyclic organic compound classified as a research chemical. While direct biological studies on this specific molecule are not extensively published, its structural motif is of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties and posits its potential applications in drug discovery, drawing parallels from structurally related compounds. Notably, derivatives of 2-substituted-6-methylisonicotinic acid have been identified as crucial intermediates in the synthesis of potent enzyme inhibitors, particularly targeting Poly(ADP-ribose) polymerase (PARP) and various protein kinases. This document serves as a foundational resource for researchers investigating the utility of **2-Hydroxy-6-methylisonicotinic acid** as a scaffold or building block in the development of novel therapeutics.

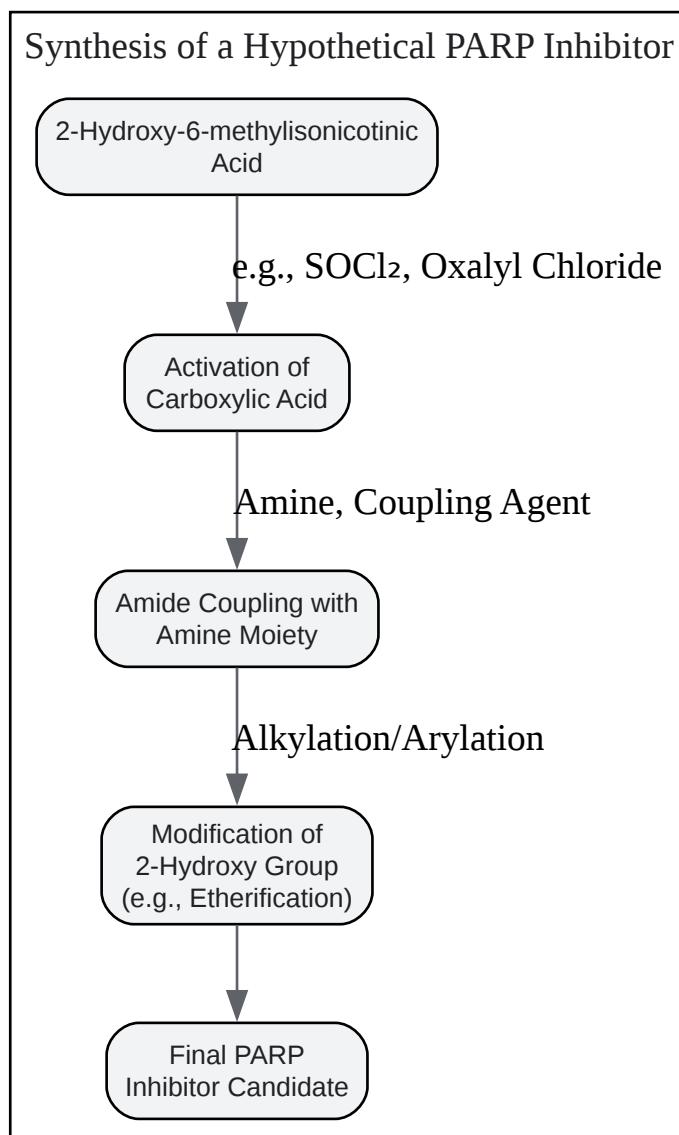
Chemical and Physical Properties

2-Hydroxy-6-methylisonicotinic acid is a pyridine derivative with a carboxylic acid group at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	86454-13-9	[1] [2] [3]
Molecular Formula	C ₇ H ₇ NO ₃	[1] [2]
Molecular Weight	153.14 g/mol	[1] [2]
Appearance	Solid	[2]
Melting Point	>300 °C (decomposes)	[1]
Synonyms	2-Hydroxy-6-methylpyridine-4-carboxylic acid, 6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid	[2]
SMILES	Cc1cc(C(=O)O)cc(O)n1	
InChI Key	NQXYVTIQDNOHFM-UHFFFAOYSA-N	[2]

Potential Applications in Drug Discovery

While direct biological data for **2-Hydroxy-6-methylisonicotinic acid** is scarce, the isonicotinic acid scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The strategic placement of substituents on the pyridine ring allows for versatile chemical modifications to achieve desired potency and selectivity against various biological targets.


Role as a Scaffold for PARP Inhibitors

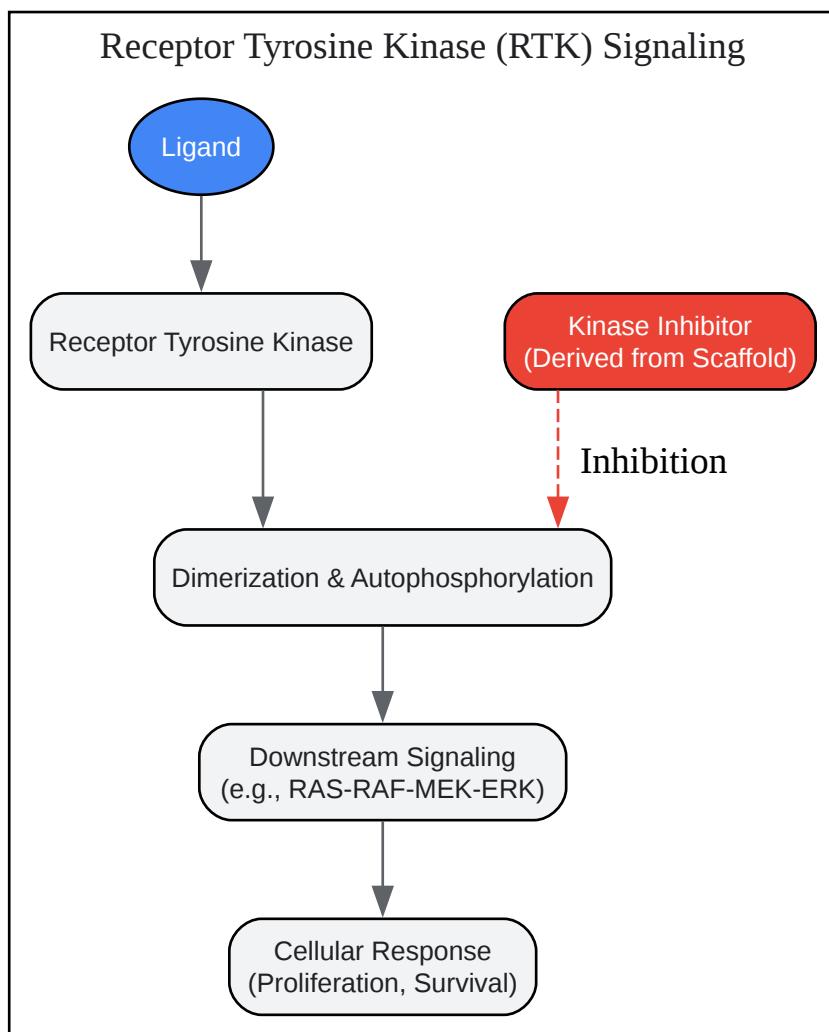
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several potent PARP inhibitors feature a pyridine-based core that mimics the nicotinamide moiety of the natural substrate, NAD⁺.

Structurally related compounds, such as 2-Bromo-6-methylisonicotinic acid, are key intermediates in the synthesis of PARP inhibitors like Niraparib.[\[4\]](#) This suggests that **2-**

Hydroxy-6-methylisonicotinic acid could serve as a valuable precursor for novel PARP inhibitors. The hydroxyl group at the 2-position could be exploited for further chemical derivatization to interact with key residues in the PARP active site.

A hypothetical pathway for the utilization of **2-Hydroxy-6-methylisonicotinic acid** in the synthesis of a PARP inhibitor is outlined below.

[Click to download full resolution via product page](#)


Hypothetical workflow for PARP inhibitor synthesis.

Foundation for Kinase Inhibitor Development

Protein kinases are another major class of drug targets, particularly in oncology and immunology. The pyridine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The substitution pattern on the pyridine ring is crucial for achieving selectivity among the highly conserved kinase family.

Derivatives of 2-substituted-6-methylisonicotinic acid have been explored for the development of inhibitors for various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).^{[3][5]} The functional groups on **2-Hydroxy-6-methylisonicotinic acid**—the carboxylic acid, the hydroxyl group, and the methyl group—provide multiple points for chemical modification to optimize binding affinity and selectivity for a specific kinase target.

The general signaling pathway of a receptor tyrosine kinase and its inhibition is depicted below, illustrating a potential point of intervention for a kinase inhibitor derived from **2-Hydroxy-6-methylisonicotinic acid**.

[Click to download full resolution via product page](#)

Generalized RTK signaling and inhibition.

Experimental Protocols

While specific experimental protocols for **2-Hydroxy-6-methylisonicotinic acid** are not available in the literature, the following are generalized methodologies for key experiments relevant to its potential applications.

General Synthesis of an Amide Derivative

This protocol describes a typical amide coupling reaction, a fundamental step in utilizing the carboxylic acid functionality of the title compound.

Materials:

- **2-Hydroxy-6-methylisonicotinic acid**
- Thionyl chloride or Oxalyl chloride
- An appropriate amine
- A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
- Standard laboratory glassware and work-up reagents

Procedure:

- Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend **2-Hydroxy-6-methylisonicotinic acid** (1.0 eq) in the chosen aprotic solvent. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC.
- Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and the non-nucleophilic base (2.0 eq) in the same aprotic solvent. Cool this solution to 0 °C.
- Slowly add the activated acid chloride solution from step 1 to the amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

In Vitro PARP-1 Inhibition Assay (HTRF-based)

This protocol outlines a common method for assessing the inhibitory activity of a compound against PARP-1.

Materials:

- Recombinant human PARP-1 enzyme
- Histone H1 (as a substrate)
- NAD⁺ (biotinylated)
- Streptavidin-XL665
- Anti-poly(ADP-ribose) antibody conjugated to Europium cryptate
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)
- Test compound (e.g., a derivative of **2-Hydroxy-6-methylisonicotinic acid**)
- A known PARP inhibitor as a positive control (e.g., Olaparib)
- 384-well low-volume plates
- A microplate reader capable of HTRF detection

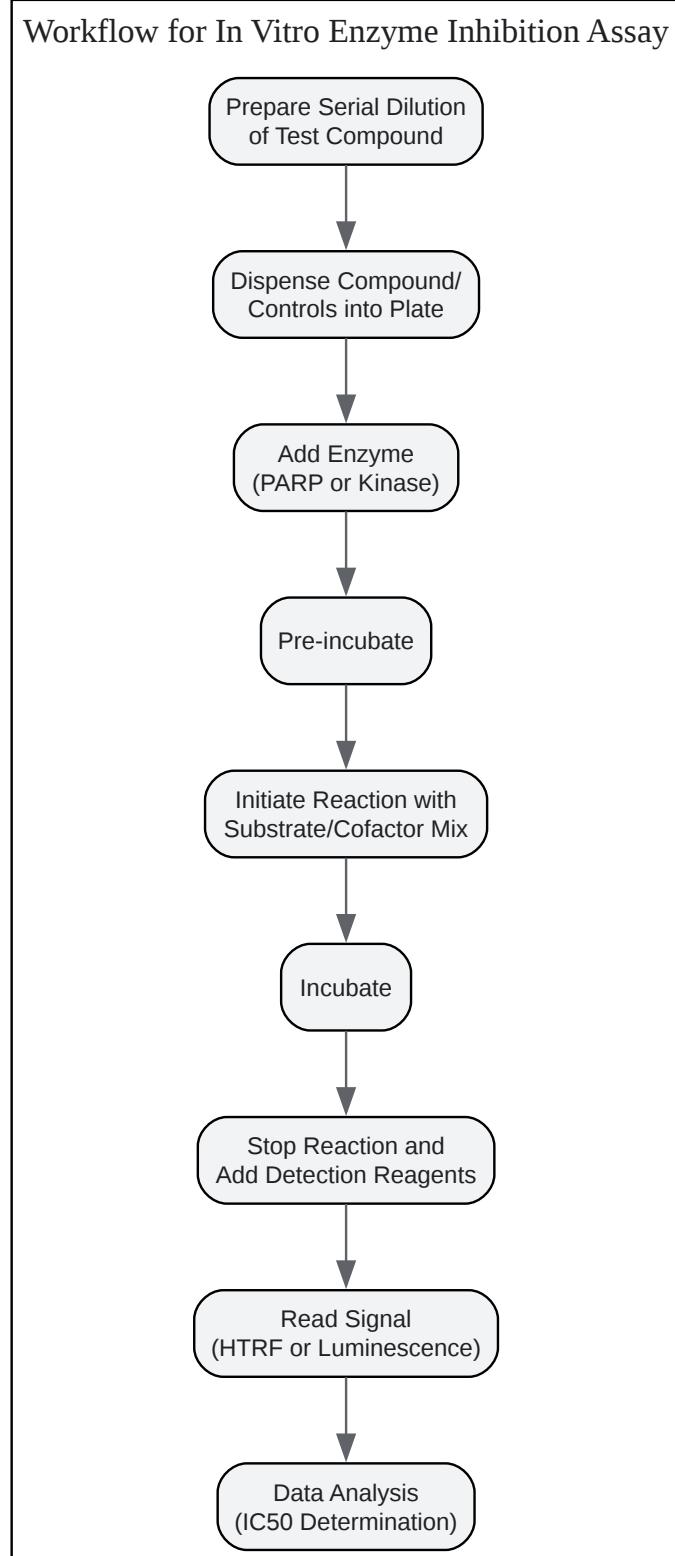
Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
- Reaction Mixture: In the wells of a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

- Prepare a reaction mixture containing the PARP-1 enzyme, histone H1, and biotinylated NAD⁺ in the assay buffer.
- Initiation: Initiate the reaction by adding the reaction mixture to each well.
- Incubation: Incubate the plate at room temperature for 1-2 hours.
- Detection: Stop the reaction and detect the product by adding a solution containing Streptavidin-XL665 and the anti-poly(ADP-ribose) antibody-Europium cryptate conjugate.
- Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.
- Data Acquisition: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the inhibitory potency of a compound against a specific protein kinase.


Materials:

- Recombinant kinase of interest
- Specific peptide substrate for the kinase
- ATP
- Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compound
- A known kinase inhibitor as a positive control (e.g., Staurosporine)
- ADP-Glo™ Kinase Assay kit (or similar)

- White, opaque 96- or 384-well plates
- A luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
- Kinase Reaction: In the wells of a white, opaque plate, add the test compound at various concentrations, a positive control, and a negative control (DMSO).
- Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the plate at 30 °C for 60 minutes.
- ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

General workflow for enzyme inhibition assays.

Conclusion

2-Hydroxy-6-methylisonicotinic acid represents a promising, yet underexplored, research chemical for drug discovery. Its structural similarity to the core scaffolds of known PARP and kinase inhibitors provides a strong rationale for its investigation as a building block for novel therapeutics in oncology and other disease areas. This technical guide offers a starting point for researchers by summarizing the known properties of this compound and providing detailed, generalized protocols for its potential synthetic manipulation and biological evaluation. Further investigation into the synthesis and biological testing of derivatives of **2-Hydroxy-6-methylisonicotinic acid** is warranted to fully elucidate its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide for Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267078#2-hydroxy-6-methylisonicotinic-acid-as-a-research-chemical>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com